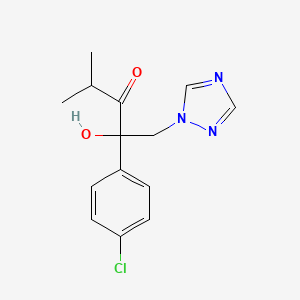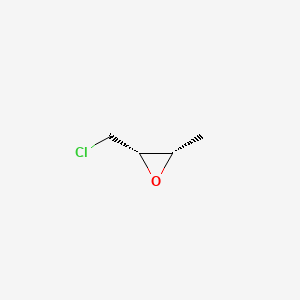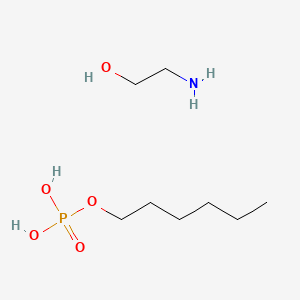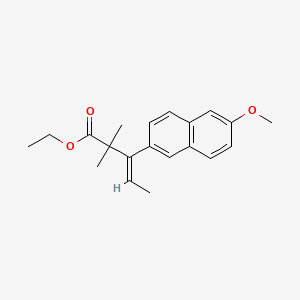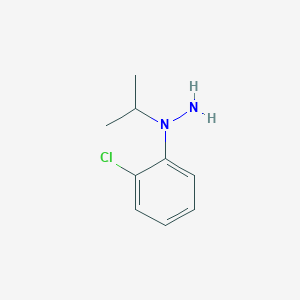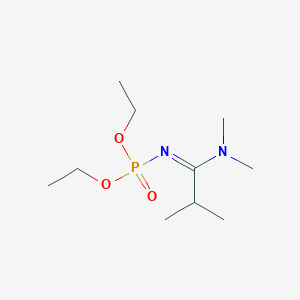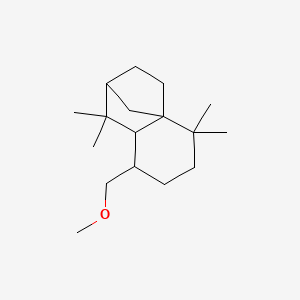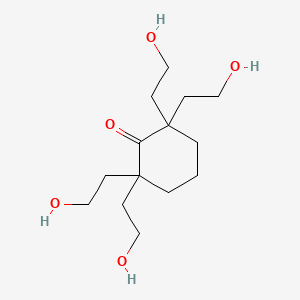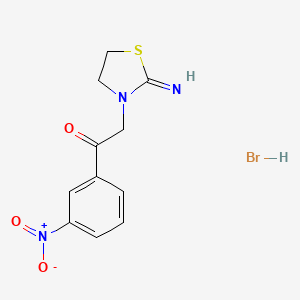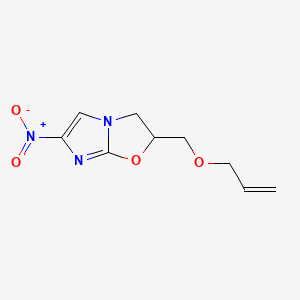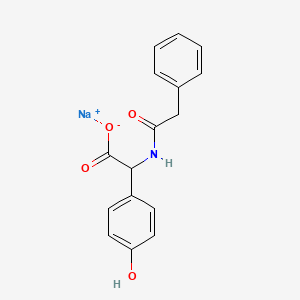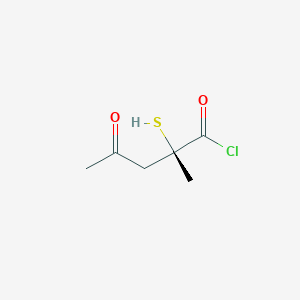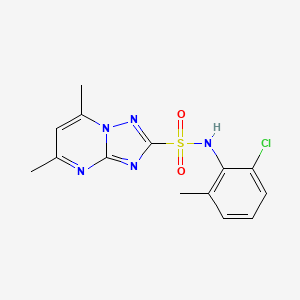
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a sulfonamide group attached to the second position of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazole ring, followed by the introduction of the pyrimidine ring through cyclization reactions. The sulfonamide group is then introduced via sulfonation reactions, and the final compound is obtained by attaching the N-(2-chloro-6-methylphenyl) and 5,7-dimethyl groups through substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted triazolopyrimidines with different functional groups.
Scientific Research Applications
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with enzyme active sites, while the triazolopyrimidine core can bind to specific receptors or proteins. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chlorophenyl)-5,7-dimethyl-
- (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-methylphenyl)-5,7-dimethyl-
- (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-bromophenyl)-5,7-dimethyl-
Uniqueness
The uniqueness of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chloro-6-methylphenyl group enhances its binding affinity to certain molecular targets, while the 5,7-dimethyl groups contribute to its stability and reactivity. These features make it a valuable compound for research and industrial applications.
Properties
CAS No. |
98937-09-8 |
|---|---|
Molecular Formula |
C14H14ClN5O2S |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C14H14ClN5O2S/c1-8-5-4-6-11(15)12(8)19-23(21,22)14-17-13-16-9(2)7-10(3)20(13)18-14/h4-7,19H,1-3H3 |
InChI Key |
NFYFEMTUANPUHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



